Proto-Gracillin

Description

Properties

Molecular Formula |

C51H84O23 |

|---|---|

Molecular Weight |

1065.2 g/mol |

IUPAC Name |

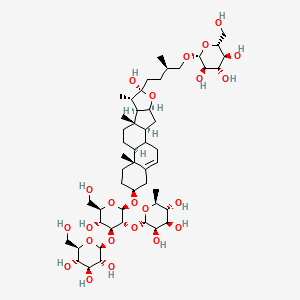

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H84O23/c1-20(19-66-45-40(62)38(60)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-41(63)37(59)33(55)22(3)67-46)43(36(58)31(18-54)71-48)72-47-42(64)39(61)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21+,22+,24+,25?,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37-,38+,39+,40-,41-,42-,43+,44-,45-,46+,47+,48-,49+,50+,51-/m1/s1 |

InChI Key |

GMCGZPQYTRHQRU-FRYPSRLZSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4C3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Protogracillin – Structural Characterization and Therapeutic Potential

Executive Summary

Protogracillin (CAS: 54848-30-5) is a bioactive furostanol saponin predominantly isolated from the rhizomes of Dioscorea species (D. zingiberensis, D. nipponica).[1][2][3][4] Structurally, it represents the open-chain furostanol glycosidic precursor to the spirostanol saponin Gracillin .[2]

This technical guide dissects the molecular architecture of Protogracillin, establishing its distinction from its metabolites through rigorous physicochemical characterization. It further details a validated extraction protocol and elucidates the compound's cytotoxic mechanisms, specifically its selectivity against leukemia cell lines and potential as a prodrug in oncology.

Part 1: Chemical Identity & Structural Architecture[2]

Molecular Specifications

Protogracillin is characterized by a furostanol steroid nucleus. Unlike spirostanol saponins (e.g., Dioscin, Gracillin) which possess a closed F-ring spiroketal system, Protogracillin maintains an open F-ring with a hemiketal functionality at C-22 and a glucose moiety attached to C-26.[2]

| Property | Specification |

| Common Name | Protogracillin |

| CAS Number | 54848-30-5 |

| Molecular Formula | C₅₁H₈₄O₂₃ |

| Molecular Weight | 1065.21 g/mol |

| Chemical Class | Furostanol Saponin (Steroidal Glycoside) |

| Aglycone | Furost-5-ene-3β,22,26-triol |

| Appearance | White to off-white amorphous powder |

| Solubility | Soluble in MeOH, DMSO, Pyridine, Water (moderate); Insoluble in non-polar solvents (Hexane, CHCl₃) |

Structural Topology

The molecule consists of three distinct domains:

-

The Steroid Nucleus: A furost-5-ene core.[2]

-

The C-3 Glycoside (Chacotriose-like): A branched sugar chain identical to that of Gracillin:

-

-D-glucopyranosyl-(1

-

-D-glucopyranosyl-(1

-

The C-26 Glycoside: A single

-D-glucopyranose unit attached to the C-26 hydroxyl group, which stabilizes the open F-ring.[2]

Critical Stability Note: Upon enzymatic hydrolysis (via

Figure 1: Structural hierarchy of Protogracillin, highlighting the labile C-26 glucose responsible for the furostanol-to-spirostanol transition.[2]

Part 2: Extraction & Isolation Protocol

Objective: Isolate high-purity Protogracillin from Dioscorea zingiberensis rhizomes while preventing premature hydrolysis to Gracillin.

Safety: Use fume hoods for all solvent handling. Methanol and Chloroform are toxic.

Reagents & Materials[10]

-

Raw Material: Dried rhizomes of Dioscorea zingiberensis (pulverized).

-

Solvents: Ethanol (70% and 95%), n-Butanol, Petroleum Ether, Methanol (HPLC grade).

-

Stationary Phases: Macroporous Resin (D101 or AB-8), Silica Gel (200-300 mesh), ODS (Octadecylsilyl) C18.[2]

Step-by-Step Methodology

-

Extraction:

-

Macerate 1 kg of dried powder in 70% Ethanol (1:10 w/v) under reflux for 3 hours (x2 cycles).

-

Combine filtrates and concentrate under reduced pressure (Rotary Evaporator at 50°C) to obtain a crude syrup.

-

-

Liquid-Liquid Partition (Defatting):

-

Macroporous Resin Enrichment (Desugaring):

-

Load the n-Butanol residue onto a D101 Macroporous Resin column.[2]

-

Elute with Water (to remove free sugars/proteins) until the eluate is clear.

-

Elute with 30% Ethanol (removes impurities).

-

Elute with 70% Ethanol to recover the Total Steroidal Saponin (TSS) fraction.

-

-

Silica Gel Chromatography:

-

Subject the TSS fraction to a Silica Gel column.[5]

-

Mobile Phase: Chloroform:Methanol:Water (65:35:10, lower phase).

-

Collect fractions. Monitor via TLC (Spray with 10% H₂SO₄ in EtOH and heat; Protogracillin appears as a purple spot).

-

-

Final Purification (Prep-HPLC):

-

Column: C18 ODS (250 mm x 20 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (35 : 65).

-

Flow Rate: 10 mL/min.

-

Detection: ELSD (Evaporative Light Scattering Detector) or UV at 203 nm (low sensitivity due to lack of chromophore).

-

Figure 2: Isolation workflow for Protogracillin from plant matrix.[2]

Part 3: Analytical Characterization[2]

To validate the identity of Protogracillin, the following spectral data must be confirmed.

Mass Spectrometry (ESI-MS)[2]

-

Positive Mode:

-

[M+Na]⁺: m/z 1087.5

-

[M+H]⁺: m/z 1066.2 (Weak)

-

-

Negative Mode:

-

[M-H]⁻: m/z 1064.2

-

Fragmentation Pattern: Sequential loss of glucose (162 Da) and rhamnose (146 Da). A characteristic loss of 162 Da from the parent ion confirms the presence of the C-26 glucose (furostanol marker).

-

Nuclear Magnetic Resonance (NMR)

Solvent: Pyridine-d5 (Preferred for steroid saponins to prevent aggregation).[2]

| Nucleus | Key Signal (ppm) | Assignment | Diagnostic Value |

| ¹H NMR | 0.85 (d) | H-27 (CH₃) | Furostanol side chain methyl |

| 1.05 (s) | H-19 (CH₃) | Angular methyl | |

| 1.63 (d) | H-21 (CH₃) | Side chain methyl | |

| 4.85 (d, J=7.8 Hz) | H-26 | Definitive Furostanol Marker (Shifted downfield due to glycosylation) | |

| 5.30 (br d) | H-6 | Olefinic proton | |

| 6.28 (s) | H-1 (Rham) | Anomeric proton of Rhamnose | |

| ¹³C NMR | 121.8 | C-6 | Olefinic carbon |

| 140.5 | C-5 | Quaternary olefinic carbon | |

| 110.5 | C-22 | Hemiketal carbon (Characteristic of Furostanol) | |

| 75.2 | C-26 | Glycosylated methylene (vs. ~66 ppm in Spirostanol) |

Part 4: Pharmacological Potential & Mechanism[7][11]

Cytotoxicity Profile

Protogracillin exhibits potent cytotoxicity, particularly against leukemia cell lines.[6]

-

K562 (Chronic Myelogenous Leukemia): IC₅₀ ≈ 3.3 µM.[7]

-

CCRF-CEM (Lymphoblastic Leukemia): IC₅₀ ≈ 1.8 µM.[2]

-

Mechanism: It acts as a membrane-disrupting agent and an inducer of apoptosis.[2][8]

The "Prodrug" Hypothesis

Protogracillin is often considered a natural prodrug. In the gastrointestinal tract, endogenous

-

Protogracillin (Furostanol): Higher water solubility, better bioavailability/transport.

-

Gracillin (Spirostanol): Higher lipophilicity, stronger membrane interaction, higher cytotoxicity.

This conversion pathway is critical for drug design, as the furostanol form allows for systemic circulation before converting to the active spirostanol metabolite at the target site or via metabolic activation.

Figure 3: Metabolic activation pathway of Protogracillin to its active metabolite Gracillin.[2]

References

-

PubChem. (n.d.). Protogracillin (CID 441892). National Library of Medicine. Retrieved from [Link]

-

Hu, K., & Yao, X. (2003). The cytotoxicity of methyl protoneogracillin and gracillin, two steroidal saponins from the rhizomes of Dioscorea collettii var.[6] hypoglauca, against human cancer cells in vitro.[6][9] Phytotherapy Research.[6] Retrieved from [Link]

-

Wang, Y., et al. (2022).[10] Efficient enzymatic hydrolysis of Protogracillin for clean preparation of Prosapogenin A.[5] Industrial Crops and Products.[5] (Contextual citation for hydrolysis pathway).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Protogracillin | C51H84O23 | CID 441892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PROTOGRACILLIN(P) | 54848-30-5 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. tandfonline.com [tandfonline.com]

- 6. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Potent Anticancer Effect of the Natural Steroidal Saponin Gracillin Is Produced by Inhibiting Glycolysis and Oxidative Phosphorylation-Mediated Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Progress on the Biological Activities and Clinical Applications of Pseudoprotodioscin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Technical Guide: Bioactivity & Isolation of Furostanol Saponins from Dioscorea zingiberensis

Executive Summary

Dioscorea zingiberensis C.H.[1][2][3][4][5][6][7][8][9] Wright (DZW) is a critical industrial source of steroid saponins, predominantly utilized for the production of diosgenin.[5][7] However, the native furostanol saponins —characterized by an open F-ring and a C-26 hemiketal-linked glucose—possess distinct pharmacological profiles often overshadowed by their spirostanol derivatives. This guide details the isolation architecture required to preserve the labile furostanol structure and elucidates their specific bioactivities in cardiovascular protection and anti-inflammatory signaling.

Structural Distinction & Chemical Logic

The primary technical challenge in working with DZW saponins is the structural instability of the furostanol skeleton.

-

Furostanol Saponins (e.g., Parvifloside, Protodeltonin, Dioscins A-I): Possess an open F-ring with a glucose moiety attached at C-26. This glycosylation renders them highly polar and biologically distinct. They are often referred to as "bisdesmosidic" saponins.

-

Spirostanol Saponins (e.g., Dioscin, Deltonin): Formed when the C-26 glucose is cleaved (enzymatically by

-glucosidase or via acid hydrolysis), causing the F-ring to close. This is the "monodesmosidic" form.

Critical Insight: For drug development focusing on solubility and circulating half-life, furostanol saponins offer superior hydrophilicity compared to the lipophilic spirostanols. However, extraction protocols must strictly avoid acidic conditions and endogenous

Extraction & Isolation Architecture

The following protocol is designed to isolate intact furostanol saponins, specifically preventing the "ring-closing" artifact.

Reagents & Conditions[10][11]

-

Solvent: 70% Ethanol (aq).[10]

-

Enzyme Inhibition: Rapid heating or inclusion of glucono-1,5-lactone (though rapid solvent extraction is usually sufficient).

-

Stationary Phases: Diaion HP-20 (Macroporous resin), ODS-C18 (Reverse phase).

Step-by-Step Workflow

-

Extraction: Fresh rhizomes are sliced and immediately refluxed with 70% EtOH (1:10 w/v) for 2 hours (x3). Reasoning: Heat inactivates endogenous glucosidases that would otherwise convert furostanols to spirostanols.

-

Concentration: Evaporate solvent under reduced pressure (<50°C) to yield a crude residue.

-

Partitioning: Suspend residue in water. Partition sequentially with Petroleum Ether (removes lipids)

CHCl-

Checkpoint: The n-Butanol fraction contains the target furostanol saponins.

-

-

Enrichment (Diaion HP-20): Load n-BuOH fraction onto HP-20 column.

-

Wash: H

O (removes sugars/salts). -

Elute: 40-60% EtOH (Furostanol fraction).

-

Note: Higher EtOH concentrations (80-95%) will elute spirostanols.

-

-

Purification (Prep-HPLC): Use C18 column, Acetonitrile/Water gradient. Monitor at 203 nm or via ELSD.

Process Visualization

Figure 1: Isolation workflow prioritizing the preservation of the open-chain furostanol skeleton by avoiding acid hydrolysis and using polarity-based fractionation.

Pharmacological Mechanisms[11][13]

Cardiovascular Protection & Anti-Thrombosis

Furostanol saponins from DZW exhibit potent anti-thrombotic activity, distinct from the anticoagulant mechanism of heparin.

-

Mechanism: Inhibition of platelet aggregation (PAG) induced by ADP and arachidonic acid.

-

Key Compounds: Protodeltonin, Parvifloside.[8]

-

Experimental Validation:

-

In vivo: Rat inferior vena cava ligation model.[8]

-

Observation: Significant reduction in thrombus wet weight and prolongation of bleeding time without altering coagulation factors (PT/APTT) drastically, suggesting a primary effect on platelet function rather than the coagulation cascade [1].

-

Anti-Inflammatory & Ischemia-Reperfusion (I/R) Injury

Recent identification of Dioscins A-I (furostanol type) has highlighted their role in mitigating cerebral and myocardial I/R injury.

-

Target Pathway: NF-κB Signaling.[11]

-

Mechanism:

-

Suppression of IKK phosphorylation.

-

Prevention of IκB

degradation. -

Blockade of p65 nuclear translocation.

-

Downregulation of TNF-

and IL-6 mRNA expression [2].

-

Signaling Pathway Visualization

Figure 2: Mechanistic action of Furostanol Saponins on the NF-κB pathway.[2] The compounds block the phosphorylation of IKK, preventing the degradation of IκBα and subsequent inflammatory cytokine release.

Quantitative Data Summary

The following table summarizes the bioactivity of key furostanol saponins isolated from D. zingiberensis. Note the specific efficacy in anti-inflammatory assays.

| Compound Name | Type | Molecular Formula | Key Bioactivity | Reference Data (IC50 / Effect) |

| Dioscin A | Furostanol | C | Anti-inflammatory | Inhibits NO production in LPS-induced RAW264.7 cells (IC50 ~ 15-20 |

| Protodeltonin | Furostanol | C | Anti-thrombotic | Prolongs bleeding time by >40% at 50 mg/kg (rat model) [1] |

| Parvifloside | Furostanol | C | Platelet Inhibition | Significant inhibition of ADP-induced aggregation [1] |

| Diosgenin | Aglycone | C | Control/Precursor | Reference standard; generally lower solubility than glycosides |

Structure-Activity Relationship (SAR) Insights

-

C-26 Glucose: The presence of the glucose at C-26 (furostanol) increases water solubility, making these compounds more bioavailable in aqueous formulations compared to their spirostanol counterparts.

-

Sugar Chain at C-3: The specific sugar sequence at C-3 determines the interaction with membrane receptors. The chacotriosyl moiety (Rha-Glu-Rha) is often critical for cytotoxicity, while variations in this chain (as seen in Dioscins A-I) shift the activity towards anti-inflammatory modulation.

-

Ring Closure: Enzymatic cleavage of the C-26 glucose converts the compound to a spirostanol. While this often increases cytotoxicity (making spirostanols better cancer candidates), it may reduce the specific anti-thrombotic efficacy observed in the furostanol forms.

References

-

Li, H., et al. (2010). Anti-thrombotic activity and chemical characterization of steroidal saponins from Dioscorea zingiberensis C.H.[3][5][8] Wright.[1][2][3][5][8] Fitoterapia, 81(8), 1147-1156.

-

Xue, Z., et al. (2021).[2] New steroid saponins from Dioscorea zingiberensis yam and their medicinal use against I/R via anti-inflammatory effect.[2][3][5] Food & Function, 12, 7303-7314.

-

Zhang, X., et al. (2018). Dioscorea zingiberensis C. H.[2][3][4][5][6][7][8] Wright: An overview on its traditional use, phytochemistry, pharmacology, clinical applications, quality control, and toxicity. Journal of Ethnopharmacology, 220, 283-293.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New steroid saponins from Dioscorea zingiberensis yam and their medicinal use against I/R via anti-inflammatory effect - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. Dioscorea zingiberensis C. H. Wright: An overview on its traditional use, phytochemistry, pharmacology, clinical applications, quality control, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroidal saponins obtained by biotransformation of total furostanol glycosides from Dioscorea zingiberensis with Absidia coerulea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jfda-online.com [jfda-online.com]

- 7. Conversion of furostanol saponins into spirostanol saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Anti-thrombotic activity and chemical characterization of steroidal saponins from Dioscorea zingiberensis C.H. Wright - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Furostanol and Spirostanol Saponins from Tribulus terrestris [mdpi.com]

- 11. Structural characteristics, bioavailability and cardioprotective potential of saponins - PMC [pmc.ncbi.nlm.nih.gov]

Protogracillin vs. Gracillin Saponins: A Technical Guide for Drug Development

Executive Summary: The Furostanol-Spirostanol Divide

In the development of steroidal saponin therapeutics, distinguishing between Protogracillin and Gracillin is critical due to their distinct solubility profiles, bioavailability, and pharmacological potencies.

The fundamental difference lies in their skeletal architecture:

-

Protogracillin is a furostanol saponin (open F-ring, high polarity, water-soluble).

-

Gracillin is a spirostanol saponin (closed F-ring, lipophilic, membrane-permeable).

While often co-occurring in Dioscorea species (e.g., D. zingiberensis, D. nipponica), Protogracillin acts primarily as a biosynthetic precursor (or "primary glycoside") that converts to Gracillin upon enzymatic hydrolysis. For drug developers, Gracillin presents a more potent candidate for intracellular targets (e.g., mitochondrial Complex II), whereas Protogracillin offers advantages in aqueous formulation but requires metabolic conversion for maximum efficacy.

Chemical Architecture & Properties

The structural divergence dictates the extraction method and analytical behavior.

Structural Comparison

| Feature | Protogracillin | Gracillin |

| Class | Furostanol Saponin | Spirostanol Saponin |

| CAS Number | 54848-30-5 | 19083-00-2 |

| Molecular Formula | C₅₁H₈₄O₂₃ | C₄₅H₈₂O₁₇ |

| Molecular Weight | 1065.2 Da | 885.04 Da |

| Aglycone Core | Furostanol (Open F-ring) | Diosgenin (Spirostanol, Closed F-ring) |

| Glycosylation (C-3) | Same as Protogracillin | |

| Glycosylation (C-26) | None (Hydroxyl group involved in ring closure) | |

| Solubility | High (Water, MeOH) | Low (Water), High (CHCl₃, MeOH) |

| Ehrlich Reaction | Positive (Red) | Negative/Yellow |

Structural Transformation Diagram

The following diagram illustrates the enzymatic conversion mechanism, a critical pathway during plant processing and potential in vivo metabolism.

Figure 1: Enzymatic conversion of Protogracillin to Gracillin involving C-26 deglycosylation and F-ring closure.[1]

Pharmacological Divergence

Gracillin: The Cytotoxic Effector

Gracillin is generally considered the bioactive end-product for anti-cancer applications. Its lipophilicity allows it to penetrate cell membranes and target mitochondria.

-

Mechanism of Action:

-

Mitochondrial Targeting: Directly inhibits Complex II (Succinate Dehydrogenase) , disrupting the electron transport chain and ATP synthesis.

-

Autophagy: Induces autophagy via the MAPK/ERK signaling pathway.

-

Apoptosis: Triggers oxidative stress (ROS generation) leading to cell cycle arrest (G1 phase) and apoptosis in HL60, A549, and other cancer lines.

-

Protogracillin: The Water-Soluble Precursor

While Protogracillin exhibits cytotoxicity, it is often less potent than Gracillin in vitro due to poor membrane permeability caused by the extra glucose unit.

-

Therapeutic Niche:

-

Prodrug Potential: Can be hydrolyzed by gut microbiota (

-glucosidases) to release Gracillin in vivo. -

Selectivity: Some studies suggest specific furostanol derivatives (e.g., methyl-protogracillin) may have distinct selectivity profiles (e.g., against leukemia cells) compared to the broad-spectrum toxicity of spirostanols.

-

Experimental Protocols: Isolation & Identification

Extraction Workflow (Prevention of Artifacts)

Crucial Step: To isolate native Protogracillin, you must deactivate endogenous

Protocol:

-

Harvest: Fresh rhizomes of Dioscorea zingiberensis or D. nipponica.

-

Enzyme Deactivation: Boil fresh material in water or steam for 10–15 minutes before drying or extraction. Alternatively, extract directly with boiling methanol.

-

Extraction: Reflux with 70% Ethanol or Methanol.

-

Fractionation:

-

Suspend crude extract in water.

-

Partition with n-Butanol (Protogracillin partitions here).

-

Note: Gracillin will partition into less polar solvents (e.g., Chloroform/Ethyl Acetate) if present.

-

Analytical Differentiation (HPLC & TLC)

| Method | Protogracillin Behavior | Gracillin Behavior |

| HPLC (C18 Column) | Elutes Earlier (More Polar) | Elutes Later (Less Polar) |

| TLC (Silica) | Lower Rf (remains closer to origin) | Higher Rf (moves further) |

| Ehrlich Reagent Spray | Turns Red (Hemiketal detection) | No Reaction / Yellowish |

NMR Diagnostic Signals

-

Protogracillin (Furostanol):

-

H-22: Distinct signal (hemiketal proton) often absent in spirostanols.

-

C-22: ~110-114 ppm (Hemiketal).

-

C-26: Shifted downfield (~70-75 ppm) due to glycosylation.

-

-

Gracillin (Spirostanol):

-

C-22: ~109.5 ppm (Characteristic spiroketal quaternary carbon).

-

C-26: ~66.8 ppm (Part of the closed ring, no sugar attached).

-

References

-

Hu, K., & Yao, X. (2003). The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var.[2][3] hypoglauca, against human cancer cells in vitro.[2][3] Phytotherapy Research, 17(6), 620-626. Link

-

Min, H. Y., et al. (2019).[1] The natural compound gracillin exerts potent antitumor activity by targeting mitochondrial complex II. Cell Death & Disease, 10(11), 810. Link

-

Wang, Y., et al. (2012). Efficient enzymatic hydrolysis of Protogracillin for clean preparation of Prosapogenin A by response surface methodology optimization. Journal of Asian Natural Products Research. Link

-

PubChem. (2025). Gracillin (CID 159861). National Library of Medicine. Link

-

PubChem. (2025). Protogracillin (CID 441892). National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Protogracillin (CAS 54848-30-5)

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of Protogracillin, a furostanol steroidal saponin of significant interest in pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points to offer field-proven insights into the methodologies used for its characterization. We delve into the causality behind experimental choices for structural elucidation, purity assessment, and solubility determination, providing a robust framework for laboratory investigation.

Introduction

Protogracillin (CAS: 54848-30-5) is a complex steroidal saponin naturally occurring in various medicinal plants, most notably from the genera Dioscorea and Tribulus.[1][2] As a member of the furostanol class of saponins, its structure is characterized by a C27 steroid aglycone core linked to a branched oligosaccharide chain, rendering it a molecule with both lipophilic and hydrophilic domains.[3] This amphipathic nature is central to its biological activity and presents unique challenges and considerations for its isolation, characterization, and formulation.

Protogracillin has garnered attention for its diverse pharmacological activities, including antithrombotic and cytotoxic effects.[2][4][5] It is often studied for its potential in reducing the risk of cardiovascular diseases and as a candidate for anticancer research.[1][4][6] A thorough understanding of its physicochemical properties is therefore a critical prerequisite for any meaningful preclinical or clinical investigation, directly impacting everything from experimental design and data interpretation to formulation development and bioavailability.

Section 1: Core Physicochemical Properties

The fundamental physicochemical properties of Protogracillin are summarized below. These values are foundational for its handling, formulation, and analytical characterization.

| Property | Value / Description | Source(s) |

| CAS Number | 54848-30-5 | [1][4] |

| Molecular Formula | C₅₁H₈₄O₂₃ | [2][4][7] |

| Molecular Weight | 1065.2 g/mol | [4][7] |

| Appearance | Off-white to light yellow solid | [1][4] |

| Solubility | • DMSO: ≥30 mg/mL (up to 100 mg/mL reported) • DMF: ~30 mg/mL | [1][2][4] |

| Predicted Density | 1.49 ± 0.1 g/cm³ | [1][8] |

| Predicted pKa | 12.78 ± 0.70 | [1] |

| Melting Point | Data not consistently reported in scientific literature. A standardized protocol for determination is provided in Section 2.1. | |

| Storage | Store solid at -20°C for long-term stability (≥4 years). Stock solutions should be stored at -80°C (up to 6 months) or -20°C (up to 1 month). | [2][4] |

The Duality of Solubility

The solubility of Protogracillin is a direct consequence of its structure. The large, polar oligosaccharide (sugar) chains dominate its properties, making it a water-soluble compound.[3] However, the nonpolar steroidal backbone provides lipophilic character. This amphipathic nature explains its high solubility in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar and nonpolar regions of the molecule. While considered "water-soluble," its high polarity is also cited as a reason for its low in vivo bioavailability, a common challenge for complex glycosides.[5] Saponins are generally soluble in polar solvents like water and alcohol but insoluble in nonpolar organic solvents such as chloroform and ether.[9]

Section 2: Methodologies for Physicochemical Characterization

Accurate determination of physicochemical properties is the bedrock of reproducible science. The following sections detail authoritative, self-validating protocols for key characterization experiments.

Melting Point Determination

Expertise & Experience: The melting point is a rapid and cost-effective indicator of purity. A pure crystalline compound exhibits a sharp, well-defined melting point range (typically <1°C), whereas impurities will depress the melting point and broaden the range. The standardized capillary method, as outlined in major pharmacopeias, remains the gold standard.

Protocol: Capillary Melting Point Determination (USP <741> Method)

-

Sample Preparation: Finely powder a small amount of dry Protogracillin. Pack the powder into a standard glass capillary tube to a height of 2.5-3.5 mm, ensuring tight packing by tapping the tube on a hard surface.[9]

-

Instrument Setup: Set the starting temperature of the melting point apparatus to approximately 10-15°C below the expected (or preliminary) melting point.

-

Initial Rapid Determination (Optional but Recommended): Place a sample in the apparatus and heat at a rapid rate (e.g., 10-20°C/min) to find an approximate melting range. This prevents time loss during the precise measurement.

-

Precise Determination: Allow the apparatus to cool. Insert a new packed capillary. Heat rapidly to a temperature about 5°C below the approximate melting point found in the previous step.

-

Ramped Heating: Once the start temperature is reached and stable, begin heating at a slow, controlled rate of 1°C/min.[9]

-

Causality: A slow ramp rate is critical to ensure that the temperature of the heating block and the sample are in thermal equilibrium, preventing an overestimation of the melting point.

-

-

Observation and Recording: Record two temperatures:

-

T₁ (Onset of Melt): The temperature at which the first drop of liquid becomes visible.

-

T₂ (Clear Point): The temperature at which the sample is completely transformed into a transparent liquid.

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For a high-purity sample, this range should be narrow.

Equilibrium Solubility Assessment

Trustworthiness: Determining the true equilibrium solubility is crucial for developing formulations and interpreting bioactivity data. This protocol ensures that the solution is truly saturated, avoiding the misleading results that can arise from kinetically-trapped supersaturated or incompletely dissolved states.

Protocol: Equilibrium Solubility Determination

-

Preparation: To a series of glass vials, add a fixed volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline).

-

Addition of Solute: Add an excess amount of Protogracillin to each vial, ensuring a visible amount of undissolved solid remains at the bottom. This guarantees that the solution will reach saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or stirrer, agitating at a constant speed (e.g., 400 rpm) for 24 hours at the desired temperature (e.g., 25°C or 37°C).[10]

-

Causality: A 24-hour incubation period is typically sufficient for complex molecules to reach thermodynamic equilibrium between the solid and dissolved states.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot from the supernatant, avoiding any solid particles. Immediately filter the aliquot through a 0.20 µm syringe filter to remove any remaining microparticulates.[10]

-

Causality: Filtration is a critical self-validating step. Failure to remove all solid material will lead to a gross overestimation of the solubility. Pre-heating the filter can prevent precipitation if the compound is sensitive to temperature changes.

-

-

Quantification: Analyze the concentration of Protogracillin in the clear filtrate using a validated analytical method, such as HPLC-ELSD (see Section 4.1).

-

Reporting: The determined concentration is reported as the equilibrium solubility in the specified solvent at the given temperature.

Section 3: Structural Elucidation and Spectroscopic Analysis

The definitive structure of Protogracillin is established through a combination of mass spectrometry (for molecular weight and elemental composition) and nuclear magnetic resonance (for the specific atomic connectivity).

Caption: 2D Chemical Structure of Protogracillin.

Mass Spectrometry (MS)

Expertise & Experience: For a large glycoside like Protogracillin, soft ionization techniques such as Electrospray Ionization (ESI) are required to generate the intact molecular ion without fragmentation. High-resolution MS (e.g., TOF or Orbitrap) is used to determine the exact mass, which provides unambiguous confirmation of the elemental formula (C₅₁H₈₄O₂₃).

Further structural information is obtained via tandem mass spectrometry (MS/MS). In this technique, the protonated molecule ([M+H]⁺) is isolated and fragmented.

-

Causality (Fragmentation Pattern): The fragmentation of steroidal saponins is highly predictable. The glycosidic bonds are the most labile and will cleave first. By analyzing the mass differences between the precursor ion and the product ions, one can systematically deduce the sequence of the sugar units. The loss of terminal sugars occurs sequentially, providing a clear roadmap of the oligosaccharide chain structure attached to the steroidal aglycone.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness: While MS provides the formula and sugar sequence, only NMR can definitively establish the complex stereochemistry and connectivity of the entire molecule. A full suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments in a suitable deuterated solvent (such as pyridine-d₅ or methanol-d₄) is required.

-

¹H NMR: Provides information on the number and environment of protons. Key diagnostic signals for Protogracillin would include:

-

Anomeric Protons (δ 4.5-5.5 ppm): The signals for the protons on the anomeric carbons (C-1) of each sugar unit. Their coupling constants are diagnostic of the α or β configuration of the glycosidic linkage.

-

Steroidal Methyl Protons (δ 0.7-1.2 ppm): Sharp singlet signals corresponding to the methyl groups of the steroid nucleus.

-

Olefinic Proton (δ ~5.3 ppm): A signal corresponding to the proton at the C-6 position of the steroid's double bond.

-

-

¹³C NMR: Provides information on the carbon skeleton. The chemical shifts of the anomeric carbons (δ ~100-105 ppm) and the steroid carbons are highly informative.

-

2D NMR: These experiments are essential to connect the pieces. For instance, an HSQC experiment correlates each proton with its directly attached carbon, while an HMBC experiment reveals longer-range (2-3 bond) correlations, allowing for the unambiguous assignment of how the sugar units are linked to each other and to the aglycone.

Section 4: Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the definitive method for assessing the purity of Protogracillin and for its quantification in various matrices. A critical aspect of method development for saponins is the choice of detector.

-

Causality (Detector Choice): Steroidal saponins like Protogracillin lack a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors insensitive and unreliable.[11] The authoritative method for analyzing these compounds is therefore Evaporative Light Scattering Detection (ELSD) . ELSD is a quasi-universal detector that measures the light scattered by the non-volatile analyte particles after the mobile phase has been evaporated. Its response is proportional to the mass of the analyte, making it ideal for quantifying compounds with poor optical properties.[12]

Protocol: Representative HPLC-ELSD Method for Purity Analysis

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Ultrapure Water.

-

Mobile Phase B: Acetonitrile.

-

ELSD Settings: Nebulizer Temperature: ~40°C; Evaporator Temperature: ~60°C; Gas Flow (Nitrogen): ~1.5 L/min (These must be optimized for the specific system).

-

-

Sample Preparation: Accurately weigh and dissolve Protogracillin in a suitable solvent (e.g., 50:50 Methanol:Water) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

-

Chromatographic Run:

-

Injection Volume: 10-20 µL.

-

Flow Rate: 1.0 mL/min.

-

Gradient Elution: A typical gradient might be:

-

0-5 min: 20% B

-

5-35 min: 20% to 80% B (linear gradient)

-

35-40 min: 80% B (isocratic hold)

-

40-45 min: 80% to 20% B (return to initial conditions)

-

45-50 min: 20% B (equilibration)

-

-

Causality: A gradient elution is necessary to effectively separate the highly polar saponins from any less polar impurities or related compounds within a reasonable timeframe.

-

-

Data Analysis: Purity is assessed by calculating the area percentage of the main Protogracillin peak relative to the total area of all peaks in the chromatogram.

Caption: A typical workflow for the isolation and physicochemical characterization of Protogracillin.

References

A complete list of sources cited within this document is provided below for verification and further reading.

-

Lambda Photometrics. Melting Point Determination. Available from: [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available from: [Link]

-

Clinisciences. NB-64-18957-25mg | Protogracillin [54848-30-5]. Available from: [Link]

-

Król-Kogus, B., et al. Qualitative and quantitative HPLC-ELSD-ESI-MS analysis of steroidal saponins in fenugreek seed. ResearchGate. Available from: [Link]

-

ChemBK. PROTOGRACILLIN. Available from: [Link]

-

Ganzera, M., et al. (2001). Determination of Steroidal Saponins in Tribulus terrestris by Reversed-Phase High-Performance Liquid Chromatography and Evaporative Light Scattering Detection. ResearchGate. Available from: [Link]

-

Biopurify. CAS 54848-30-5 | Protogracillin. Available from: [Link]

-

Zhang, L., et al. (2022). Efficient enzymatic hydrolysis of Protogracillin for clean preparation of Prosapogenin A by response surface methodology optimization. Taylor & Francis Online. Available from: [Link]

-

Hu, K., & Yao, X. (2003). The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. Protogracillin. PubChem Compound Database. Available from: [Link]

-

Liu, W., et al. (2022). Research Progress on the Biological Activities and Clinical Applications of Pseudoprotodioscin. National Center for Biotechnology Information (PMC). Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

de Graaf, R. A., et al. (2009). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. National Center for Biotechnology Information (PMC). Available from: [Link]

-

SSERC. Melting point determination. Available from: [Link]

-

Request PDF on ResearchGate. Comprehensive 1 H and 13 C NMR assignment of 13 protobassic acid saponins. Available from: [Link]

-

Penfold, D. W., et al. (2015). Solubilisation of Hydrophobic Drugs by Saponins. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

-

Gauthier, C., et al. (2011). High-performance liquid chromatography analysis of plant saponins: An update 2005-2010. National Center for Biotechnology Information (PMC). Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Barba, C., et al. (2021). Structure, Bioactivity and Analytical Methods for the Determination of Yucca Saponins. MDPI. Available from: [Link]

- Google Patents. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or....

-

SlideShare. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Determination of Steroidal Saponins and Fixed Oil Content in Fenugreek (Trigonella foenum-graecum) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. thinksrs.com [thinksrs.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Mechanism of Action of Protogracillin in Cancer Cells

Executive Summary

Protogracillin (specifically its methylated form, Methyl Protogracillin, NSC-698792) represents a potent class of furostanol saponins derived from Dioscorea collettii. Unlike non-specific cytotoxic agents, Protogracillin exhibits a distinct pharmacological profile characterized by G2/M phase cell cycle arrest and the induction of intrinsic mitochondrial apoptosis . Its mechanism is defined by a biphasic modulation of mitochondrial membrane potential (

Chemical Identity & Pharmacophore

-

Compound Name: Methyl Protogracillin (MPG) / Protogracillin

-

Molecular Formula:

ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Key Structural Feature: The open F-ring (furostanol structure) and the specific glycosidic linkage at C-26 are critical for its enhanced solubility and cytotoxic potency compared to its spirostanol analog, Gracillin.

Core Mechanism: The "Dual-Hit" Strategy

Protogracillin exerts its anti-tumor efficacy through two synchronized molecular events:

-

Mitotic Blockade (G2/M Arrest): It prevents cancer cells from completing mitosis, likely by interfering with microtubule dynamics or cyclin-dependent kinase regulation.

-

Mitochondrial Collapse: It triggers an irreversible loss of mitochondrial integrity, leading to caspase-dependent apoptosis.

Molecular Signaling Cascade

The following directed graph illustrates the signal transduction pathway activated by Protogracillin, moving from upstream stress induction to downstream apoptotic execution.

Figure 1: Signal transduction pathway of Protogracillin showing the bifurcation into G2/M arrest and mitochondrial apoptosis.

Detailed Mechanistic Analysis

G2/M Cell Cycle Arrest

Unlike agents that arrest cells in G1 (preventing DNA replication), Protogracillin acts later in the cycle.

-

Mechanism: It downregulates Cyclin B1 expression while maintaining steady levels of Cdc2 (CDK1).[4] The Cyclin B1-Cdc2 complex is the "Mitosis Promoting Factor" (MPF). By depleting Cyclin B1, Protogracillin prevents the cell from entering mitosis.

-

Outcome: Cells accumulate in the G2/M phase with 4N DNA content, eventually undergoing "mitotic catastrophe" or slipping into apoptosis.

Mitochondrial Dysfunction (The Intrinsic Pathway)

Protogracillin induces a characteristic "biphasic" alteration in mitochondrial function:

-

Phase 1 (Hyperpolarization): A transient increase in

, likely due to initial compensatory respiratory burst or ROS generation. -

Phase 2 (Depolarization): A massive collapse of the electrochemical gradient.

-

Bcl-2 Family Switch: The compound alters the ratio of pro-apoptotic to anti-apoptotic proteins. It upregulates Bax and Bak while downregulating Bcl-2 and Bcl-xL .

-

The Point of No Return: Bax oligomerizes at the outer mitochondrial membrane (OMM), forming pores that release Cytochrome c into the cytosol. This activates the apoptosome (Apaf-1 + Caspase-9), leading to the cleavage of Caspase-3 and PARP.

Experimental Validation Framework

To validate these mechanisms in your own laboratory, the following self-validating protocols are recommended.

Protocol A: Confirmation of G2/M Arrest (Flow Cytometry)

-

Rationale: Distinguish between G1, S, and G2/M arrest using DNA content analysis.

-

Reagents: Propidium Iodide (PI), RNase A, 70% Ethanol.

-

Seeding: Plate cancer cells (e.g., A549 or K562) at

cells/well. -

Treatment: Treat with Protogracillin at

and -

Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate 30 min at 37°C in the dark.

-

Analysis: Acquire >10,000 events on a flow cytometer.

-

Validation Check: Control cells should show ~20% G2/M. Treated cells should show >40-60% G2/M peak (4N DNA).

-

Protocol B: Mitochondrial Membrane Potential Assay (JC-1)

-

Rationale: Verify the collapse of

using a ratiometric dye. -

Reagents: JC-1 Dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide).

-

Treatment: Treat cells with Protogracillin for 12h, 24h, and 48h.

-

Staining: Incubate with JC-1 (2 µM) for 20 min at 37°C.

-

Visualization:

-

Healthy Mitochondria: Form J-aggregates (Red Fluorescence, ~590 nm).

-

Damaged Mitochondria: Monomers (Green Fluorescence, ~529 nm).

-

-

Quantification: Calculate the Red/Green fluorescence ratio.

-

Validation Check: A significant decrease in the Red/Green ratio confirms mitochondrial depolarization.

-

Quantitative Benchmarks

The following data summarizes the cytotoxicity profile of Methyl Protogracillin across key human cancer cell lines.

| Cancer Type | Cell Line | GI50 (µM) | Selectivity Note |

| Leukemia | CCRF-CEM | < 2.0 | High Sensitivity |

| Leukemia | RPMI-8226 | < 2.0 | High Sensitivity |

| CNS Cancer | U251 | < 2.0 | Blood-Brain Barrier relevant |

| Colon Cancer | KM12 | < 2.0 | Unique among colon lines |

| Breast Cancer | MDA-MB-231 | < 2.0 | Triple-Negative model |

| Melanoma | MALME-3M | < 2.0 | - |

| Lung Cancer | A549 | ~ 3.5 | Shows clear G2/M arrest |

Data derived from NCI-60 Human Tumor Cell Line Screen and independent validation studies.

Challenges & Future Directions

While Protogracillin shows immense promise, two critical hurdles remain for clinical translation:

-

Hemolytic Toxicity: Like many saponins, Protogracillin has surfactant properties that can lyse red blood cells. Future formulations must utilize nanocarrier delivery systems (e.g., liposomes or polymeric micelles) to shield erythrocytes during systemic circulation.

-

Pharmacokinetics: The glycosidic bonds are susceptible to hydrolysis by gut microbiota if administered orally. Parenteral administration or modified analogs (e.g., thio-saponins) may be required to improve stability.

References

-

Hu, K., & Yao, X.[5][6] (2001). Methyl protogracillin (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel.[2][7][8] Anti-Cancer Drugs, 12(6), 541–547.[5][8]

-

Liu, M. J., et al. (2005). Methyl protodioscin induces G2/M arrest and apoptosis in K562 cells with the hyperpolarization of mitochondria.[4] Cancer Letters, 224(2), 229-241.

-

Wang, Y., et al. (2014). Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells.[9][10][11] Pharmacognosy Magazine, 10(39), 318.[9]

-

Mimaki, Y., et al. (2001). Steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca and their cytotoxic activity.[5][12][13] Chemical and Pharmaceutical Bulletin, 49(9), 1188-1191.

Sources

- 1. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifesciencesite.com [lifesciencesite.com]

- 4. Methyl protodioscin induces G2/M arrest and apoptosis in K562 cells with the hyperpolarization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. informaticsjournals.co.in [informaticsjournals.co.in]

- 9. Methyl protodioscin | CAS:54522-52-0 | Manufacturer ChemFaces [chemfaces.com]

- 10. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer | PLOS One [journals.plos.org]

- 13. mdpi.com [mdpi.com]

Pharmacological Effects of Methyl Protogracillin vs. Protogracillin: A Technical Guide

Executive Summary

This technical guide provides a comparative pharmacological analysis of Methyl Protogracillin (a 22-O-methyl furostanol saponin) and Protogracillin (its native furostanol precursor), alongside its spirostanol congener, Gracillin .

While both compounds originate from Dioscorea species (e.g., D. zingiberensis, D. collettii), their pharmacological profiles diverge significantly due to structural nuances at the F-ring. Methyl protogracillin exhibits high specificity for leukemia cell lines (CCRF-CEM, RPMT-8226) via G2/M cell cycle arrest. In contrast, Protogracillin serves primarily as a precursor with anti-thrombotic properties, while its hydrolytic product, Gracillin , acts as a broad-spectrum mitochondrial Complex II inhibitor.

Part 1: Chemical Structure & Pharmacophore Analysis

The core structural difference lies in the stability of the F-ring. Protogracillin is a bisdesmosidic furostanol saponin. In protic solvents (like methanol) and acidic conditions, the C-22 hydroxyl group can be methylated, forming Methyl Protogracillin . This methylation locks the F-ring in the open chain furostanol state, preventing cyclization into the spirostanol (Gracillin).

| Feature | Methyl Protogracillin | Protogracillin | Gracillin (Reference) |

| Structure Class | Furostanol Saponin (22-O-methyl) | Furostanol Saponin | Spirostanol Saponin |

| F-Ring Status | Open (Methyl-stabilized) | Open (Hemiketal, unstable) | Closed (Spiroketal) |

| C-25 Configuration | Critical (25R vs 25S affects potency) | Mixture/Equilibrium | Fixed |

| Primary Bioactivity | High Selectivity (Leukemia) | Anti-thrombotic / Precursor | Broad Cytotoxicity |

Part 2: Pharmacological Mechanisms of Action

Methyl Protogracillin: Selective Leukemia Apoptosis

Methyl protogracillin (specifically the 25S isomer, often referred to as methyl protoneogracillin in specific contexts) demonstrates a distinct "lock-and-key" selectivity for leukemia cells.

-

Mechanism: It bypasses the broad mitochondrial toxicity seen in spirostanols. Instead, it triggers a specific signaling cascade leading to G2/M phase arrest .

-

Key Regulators:

-

Downregulation: Cyclin B1, Cdc2 (CDK1).

-

Upregulation: Bax (Pro-apoptotic).

-

Modulation: Bcl-2 (Anti-apoptotic) suppression.

-

Protogracillin & Gracillin: Mitochondrial Targeting

Protogracillin is often rapidly hydrolyzed in vivo or during extraction to Gracillin. The pharmacological effects observed for "Protogracillin" in broad solid tumors are frequently attributable to its conversion to Gracillin.

-

Mechanism: Gracillin acts as a Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitor .[1]

-

Signaling Cascade:

-

Inhibition of SDH

ATP Depletion. -

ROS Generation

Oxidative Stress. -

Autophagy Induction: Inhibition of PI3K/Akt/mTOR pathway; Activation of AMPK.[2]

-

Part 3: Visualization of Signaling Pathways

Diagram 1: Comparative Signaling Pathways

The following diagram illustrates the divergent pathways of Methyl Protogracillin (Cell Cycle Arrest) versus Gracillin (Mitochondrial Dysfunction).

Caption: Methyl Protogracillin induces G2/M arrest via Cyclin B1 suppression, while Gracillin targets mitochondrial bioenergetics.

Part 4: Quantitative Data Summary

The following table summarizes the cytotoxicity (

| Cell Line | Cancer Type | Methyl Protoneogracillin ( | Gracillin ( | Interpretation |

| CCRF-CEM | Leukemia | < 2.0 | > 10.0 | Methyl form is highly selective for leukemia.[3] |

| RPMI-8226 | Leukemia | < 2.0 | > 10.0 | Methyl form shows superior potency. |

| A549 | Lung | 10 - 30 | 2.5 - 5.0 | Gracillin is more potent in solid lung tumors. |

| HCT-116 | Colon | Moderate | < 5.0 | Gracillin shows broad solid tumor activity. |

| Mechanism | - | Cell Cycle Arrest | Mitochondrial Poison | Distinct modes of action. |

Part 5: Experimental Protocols

Protocol 1: Selective Extraction of Methyl Protogracillin

Objective: To extract the 22-O-methyl furostanol derivative without converting it to the spirostanol form.

Reagents:

-

Fresh Dioscorea zingiberensis rhizomes.

-

Methanol (HPLC Grade).

-

n-Butanol.

Workflow:

-

Maceration: Slice fresh rhizomes and immediately immerse in boiling Methanol (MeOH) for 30 minutes.

-

Rationale: Boiling deactivates endogenous

-glucosidases that would otherwise convert furostanol saponins to spirostanol saponins. The use of MeOH (vs. water) promotes the formation/stabilization of the 22-O-methyl derivative.

-

-

Reflux: Continue reflux extraction with MeOH for 3 hours.

-

Concentration: Evaporate solvent under reduced pressure (

). -

Partition: Suspend residue in water and partition with n-Butanol saturated with water.

-

Isolation: Subject the n-Butanol fraction to Silica Gel Column Chromatography.

-

Eluent: Chloroform:Methanol:Water (65:35:10, lower phase).

-

Target: Methyl Protogracillin elutes before Protogracillin due to the methyl cap reducing polarity.

-

Protocol 2: MTT Cytotoxicity Assay Validation

Objective: To verify the differential cytotoxicity.

-

Seeding: Plate CCRF-CEM (Leukemia) and A549 (Lung) cells at

cells/well in 96-well plates. -

Treatment:

-

Group A: Methyl Protogracillin (0.1, 1, 10, 50, 100 µM).

-

Group B: Gracillin (0.1, 1, 10, 50, 100 µM).

-

Control: 0.1% DMSO.

-

-

Incubation: 72 hours at

, 5% -

Readout: Add MTT reagent (5 mg/mL). Incubate 4 hours. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

-

Calculation: Plot dose-response curves.

-

Success Criteria: Methyl Protogracillin should show

in CCRF-CEM but

-

Part 6: References

-

Hu, K., & Yao, X. (2003). The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro.[3][4][5] Phytotherapy Research, 17(6), 620–626. Link

-

Min, H. Y., et al. (2019). The natural compound gracillin exerts potent antitumor activity by targeting mitochondrial complex II. Cell Death & Disease, 10, 810. Link

-

Wang, Y., et al. (2018). Dioscorea zingiberensis C. H.[6] Wright: An overview on its traditional use, phytochemistry, pharmacology, clinical applications, quality control, and toxicity. Journal of Ethnopharmacology, 220, 283–293. Link

-

Hu, K., et al. (2002). Methyl protodioscin (NSC-698790) induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells. Cancer Letters, 185(2). Link

-

Gong, G., et al. (2010). Efficient enzymatic hydrolysis of Protogracillin for clean preparation of Prosapogenin A by response surface methodology optimization. Journal of Cleaner Production. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway [frontiersin.org]

- 3. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Quantitative Structure–Activity Relationship of Imidazotetrazine Prodrugs with Activity Independent of O6-Methylguanine-DNA-methyltransferase, DNA Mismatch Repair and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Technical Guide: The Role of Protogracillin in Cardiovascular Therapeutics

Part 1: Executive Summary

Protogracillin (CAS: 54848-30-5) is a bioactive furostanol saponin primarily isolated from the rhizomes of Dioscorea nipponica and Dioscorea zingiberensis. While historically utilized in Traditional Chinese Medicine (TCM) for its anti-inflammatory properties, modern pharmacological research has identified it as a critical candidate for treating cardiovascular diseases (CVDs), specifically myocardial ischemia-reperfusion (I/R) injury, thrombosis, and atherosclerosis.

Its therapeutic value is twofold:

-

Direct Activity: Exhibits potent anti-thrombotic effects by modulating platelet aggregation.

-

Prodrug Potential: Functions as a hydrophilic precursor that metabolizes into Gracillin (spirostanol saponin) and subsequently Diosgenin , both of which possess high membrane permeability and potent anti-apoptotic/anti-inflammatory efficacy in cardiomyocytes.

This guide provides a rigorous technical analysis of Protogracillin’s mechanism of action, pharmacokinetics, and validated experimental protocols for preclinical assessment.

Part 2: Chemical & Pharmacological Profile[1][2][3]

Structural Characteristics

Protogracillin is a furostanol saponin , characterized by an open F-ring in its steroid backbone. This structural feature renders it more polar and water-soluble compared to its spirostanol counterpart, Gracillin.

-

Molecular Formula: C51H84O23

-

Molecular Weight: 1065.2 g/mol

-

Solubility: High in water and methanol; low in non-polar solvents.

-

Key Conversion: Under enzymatic hydrolysis (e.g., by β-glucosidase or gut microbiota), the C-26 glucose is cleaved, and the F-ring closes to form Gracillin . Further deglycosylation yields the aglycone Diosgenin .

Pharmacokinetics & Bioavailability

Challenge: Oral bioavailability of intact Protogracillin is extremely low (<5%) due to its high molecular weight and hydrophilicity. Solution (The "Self-Validating" Mechanism): The compound relies on the "enteric activation" pathway.

-

Ingestion: Protogracillin travels to the lower gut.

-

Microbial Transformation: Colonic microflora (e.g., Bacteroides, Eubacterium) cleave the C-26 sugar.

-

Absorption: The resulting metabolites (Gracillin and Diosgenin) are lipophilic, facilitating passive diffusion across the intestinal epithelium into systemic circulation.

Part 3: Mechanistic Pathways

Anti-Apoptotic & Anti-Inflammatory Signaling

The cardioprotective effects of Protogracillin (and its active metabolite Gracillin) are primarily mediated through the miR-29a / NF-κB axis .

-

Stimulus: Ischemia or LPS challenge suppresses miR-29a expression in cardiomyocytes.

-

Pathology: Low miR-29a leads to disinhibition of pro-apoptotic factors and activation of the NF-κB inflammatory cascade.

-

Therapeutic Action: Treatment restores miR-29a levels, which:

-

Downregulates Caspase-3 cleavage (blocking apoptosis).

-

Inhibits p65 phosphorylation , preventing NF-κB nuclear translocation (blocking cytokine storm: TNF-α, IL-6).

-

Anti-Thrombotic Action

Protogracillin directly inhibits platelet aggregation, likely via interference with the GPIIb/IIIa receptor pathway or modulation of thromboxane A2 (TXA2) synthesis, reducing the risk of coronary thrombosis post-reperfusion.

Visualization: Molecular Mechanism of Action

Caption: Figure 1. Metabolic activation of Protogracillin and downstream cardioprotective signaling via the miR-29a axis.

Part 4: Preclinical Evidence & Data Summary

The following table synthesizes key quantitative data from in vitro (H9c2 cardiomyocytes) and in vivo (Murine I/R models) studies involving Protogracillin and its active metabolite Gracillin.

| Parameter | Experimental Model | Treatment Group | Outcome / Efficacy | Reference |

| Cell Viability | H9c2 cells + LPS (1 μg/mL) | Gracillin (5, 10 μM) | Increased viability from ~50% to >80% | [1] |

| Apoptosis | H9c2 cells + LPS | Gracillin (10 μM) | Reduced Caspase-3 activity by ~60% | [1] |

| Inflammation | Mouse Serum (LPS model) | Gracillin (20 mg/kg) | Reduced TNF-α levels by ~45% | [1] |

| Thrombosis | Rat Arteriovenous Shunt | Protogracillin (Oral) | Inhibited thrombus weight by 30-50% | [2] |

| Bioavailability | Rat Pharmacokinetics | Protogracillin (Oral) | Absolute bioavailability < 2% (Intact) | [3] |

Part 5: Experimental Protocols

In Vitro Cardiomyocyte Protection Assay

Objective: To validate the anti-apoptotic efficacy of Protogracillin/Gracillin against ischemic stress. Cell Line: H9c2 (Rat Myoblast) or AC16 (Human Cardiomyocyte).

Protocol:

-

Culture: Maintain cells in DMEM + 10% FBS at 37°C/5% CO2.

-

Drug Pre-treatment: Seed cells in 96-well plates (5x10^3 cells/well). Treat with Protogracillin or Gracillin (0.1, 1, 5, 10 μM) for 24 hours.

-

Note: Since Protogracillin is a prodrug, co-treatment with β-glucosidase (0.5 U/mL) may be required to observe maximal effects in vitro, or use Gracillin directly to mimic the active metabolite.

-

-

Injury Induction (OGD/R):

-

Replace medium with glucose-free DMEM.

-

Incubate in a hypoxia chamber (1% O2, 5% CO2, 94% N2) for 4-6 hours (Oxygen-Glucose Deprivation).

-

Reperfusion: Replace with normal glucose medium and incubate in normoxia for 24 hours.

-

-

Readout:

-

Viability: CCK-8 or MTT assay.

-

Apoptosis: Annexin V-FITC/PI Flow Cytometry.

-

Mechanism Check: Western Blot for Cleaved Caspase-3, Bcl-2, Bax, and p-NF-κB (p65).

-

In Vivo Ischemia-Reperfusion (I/R) Model

Objective: To assess cardioprotection in a systemic physiological context. Animal: Male C57BL/6 mice or Sprague-Dawley rats.

Protocol:

-

Administration: Administer Protogracillin (10, 20, 40 mg/kg) via oral gavage for 7 days prior to surgery.

-

Surgical Procedure (LAD Ligation):

-

Anesthetize animal (Isoflurane).

-

Perform left thoracotomy to expose the heart.

-

Ligate the Left Anterior Descending (LAD) coronary artery with 6-0 silk suture (slipknot) for 30-45 minutes (Ischemia).

-

Release the knot to allow blood flow (Reperfusion) for 24 hours.

-

-

Analysis:

-

Infarct Size: TTC (Triphenyltetrazolium chloride) staining. Viable tissue stains red; infarct stains white.

-

Cardiac Function: Echocardiography (LVEF, FS) before sacrifice.

-

Histology: H&E staining for tissue architecture; TUNEL assay for apoptosis.

-

Visualization: Experimental Workflow

Caption: Figure 2.[1] Standardized workflow for evaluating Protogracillin efficacy in a murine myocardial I/R injury model.

Part 6: Challenges & Future Directions

-

Bioavailability Enhancement: The primary hurdle is the poor oral absorption of the parent compound. Future formulations should explore nanoliposomes or self-emulsifying drug delivery systems (SEDDS) to protect the glycosidic bonds from premature acid hydrolysis in the stomach while enhancing intestinal permeability.

-

Metabolic Variability: Efficacy is highly dependent on the patient's gut microbiome composition. "Responder" vs. "Non-responder" analysis based on Bacteroides abundance could be a critical clinical stratification tool.

-

Toxicity: While generally safe, high doses of saponins can be hemolytic. Hemolysis assays must be part of any safety profiling for intravenous formulations.

References

-

Gracillin inhibits apoptosis and inflammation induced by lipopolysaccharide (LPS) to alleviate cardiac injury in mice via improving miR-29a. Source: Biochemical and Biophysical Research Communications (2020). [Link]

-

Efficient enzymatic hydrolysis of Protogracillin for clean preparation of Prosapogenin A. Source: Taylor & Francis Online (2020). [Link]

-

Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats (Reference for Saponin PK). Source: Frontiers in Pharmacology (2021). [Link]

-

Diosgenin and Its Analogs: Potential Protective Agents Against Atherosclerosis. Source: Frontiers in Cardiovascular Medicine (2022). [Link]

-

Conversion of furostanol saponins into spirostanol saponins improves the yield of diosgenin. Source: Royal Society of Chemistry (2018). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Enzymatic Hydrolysis of Protogracillin

Introduction: Unlocking the Therapeutic Potential of Protogracillin through Enzymatic Conversion

Protogracillin, a furostanol saponin, is a primary glycoside found in the tubers of plants such as Dioscorea zingiberensis[1]. While it exhibits certain biological activities, including anti-thrombotic properties, its high polarity can limit its bioavailability in vivo[1]. The enzymatic hydrolysis of Protogracillin to its secondary glycoside, Prosapogenin A, is a critical step in enhancing its therapeutic potential. Prosapogenin A, with a shorter sugar chain, has demonstrated a range of more potent bioactivities, including antiproliferative and anticancer effects, making it a valuable lead compound for drug development[1].

This guide provides a comprehensive overview and detailed protocols for the efficient and clean preparation of Prosapogenin A from Protogracillin using enzymatic hydrolysis. We will delve into the rationale behind the experimental choices, offering insights honed from field experience to ensure reproducible and high-yield results.

The Rationale for Enzymatic Hydrolysis: Precision and Purity

Traditionally, the hydrolysis of glycosides has been achieved through methods like acid hydrolysis. However, this approach often suffers from a lack of specificity, leading to the generation of numerous by-products and the degradation of the target molecule[2][3]. This necessitates extensive and often complex purification steps, resulting in lower overall yields and increased costs.

Enzymatic hydrolysis, in contrast, offers a highly specific and controllable alternative[2]. Glycoside hydrolases are enzymes that catalyze the cleavage of glycosidic bonds with high precision, targeting specific linkages within the sugar moieties of the saponin[4][5]. This specificity minimizes the formation of unwanted by-products, leading to a cleaner reaction mixture and simplifying subsequent purification processes[2]. The mild reaction conditions typically employed in enzymatic hydrolysis also help to preserve the integrity of the aglycone structure, ensuring the bioactivity of the final product[3].

For the conversion of Protogracillin to Prosapogenin A, β-dextranase has been identified as a highly effective enzyme, demonstrating superior performance in cleaving the specific glycosidic bond to yield the desired product with high efficiency[6][7].

Visualizing the Transformation: From Protogracillin to Prosapogenin A

The enzymatic hydrolysis of Protogracillin involves the specific cleavage of a glucose molecule from its structure, resulting in the formation of Prosapogenin A. This transformation is a key step in enhancing the molecule's pharmacological properties.

Caption: Enzymatic conversion of Protogracillin to Prosapogenin A.

Experimental Protocols: A Step-by-Step Guide to Success

The following protocols are based on optimized conditions for the enzymatic hydrolysis of Protogracillin using β-dextranase. Adherence to these steps is crucial for achieving high yields of Prosapogenin A.

Materials and Reagents

| Reagent/Material | Specifications |

| Protogracillin | Purity ≥98% |

| β-dextranase | Commercial grade |

| Acetic Acid (HAc) | Analytical grade |

| Sodium Acetate (NaAc) | Analytical grade |

| Deionized Water | High-purity |

Protocol 1: Preparation of Stock Solutions

-

Protogracillin Stock Solution (0.600 mg/mL):

-

Accurately weigh the required amount of Protogracillin.

-

Dissolve in 0.20 M HAc-NaAc buffer (pH 4.81) to achieve a final concentration of 0.600 mg/mL.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

β-dextranase Stock Solution (2.400 mg/mL):

-

Accurately weigh the required amount of β-dextranase.

-

Dissolve in 0.20 M HAc-NaAc buffer (pH 4.81) to achieve a final concentration of 2.400 mg/mL.

-

Prepare this solution fresh before each experiment to ensure optimal enzyme activity.

-

-

0.20 M HAc-NaAc Buffer (pH 4.81):

-

Prepare stock solutions of 0.20 M acetic acid and 0.20 M sodium acetate.

-

Mix the two solutions in appropriate ratios, monitoring the pH with a calibrated pH meter until a pH of 4.81 is reached.

-

Protocol 2: Optimized Enzymatic Hydrolysis of Protogracillin

This protocol is designed for the efficient conversion of Protogracillin to Prosapogenin A, with an expected yield of approximately 96.4%[6][7].

-

Reaction Setup:

-

In a suitable reaction vessel (e.g., a microcentrifuge tube or a small glass vial), combine 500 µL of the Protogracillin stock solution (0.600 mg/mL) and 500 µL of the β-dextranase stock solution (2.400 mg/mL).

-

This results in a final reaction volume of 1 mL with final concentrations of 0.300 mg/mL Protogracillin and 1.200 mg/mL β-dextranase, achieving a β-dextranase to Protogracillin ratio of 5.0:1 (w/w)[6].

-

-

Incubation:

-

Reaction Termination:

-

After the 4-hour incubation period, terminate the enzymatic reaction by heating the mixture at 100°C for 10 minutes to denature the β-dextranase.

-

-

Control Reaction:

-

It is highly recommended to run a parallel control reaction.

-

Prepare a blank solution containing 500 µL of the Protogracillin stock solution and 500 µL of the 0.20 M HAc-NaAc buffer (pH 4.81) without the enzyme.

-

Incubate this control under the same conditions as the experimental sample. This will help to confirm that the conversion is indeed due to enzymatic activity.

-

Optimized Reaction Parameters

The following table summarizes the optimized conditions for the enzymatic hydrolysis of Protogracillin. These parameters have been determined through response surface methodology to maximize the yield of Prosapogenin A[6].

| Parameter | Optimal Value | Rationale |

| pH | 4.81 | Provides the optimal environment for β-dextranase activity. |

| Temperature | 56.7°C | Balances enzyme activity and stability for maximal conversion. |

| Enzyme/Substrate Ratio | 5.0:1 (w/w) | Ensures sufficient enzyme concentration for complete hydrolysis of the substrate. |

| Reaction Time | 4 hours | Allows for the near-complete conversion of Protogracillin to Prosapogenin A. |

Workflow for Enzymatic Hydrolysis and Analysis

The entire process, from substrate preparation to product analysis, can be visualized as a streamlined workflow.

Caption: Workflow for the enzymatic hydrolysis of Protogracillin.

Analytical Methods for Monitoring and Product Confirmation

To monitor the progress of the hydrolysis and to confirm the identity and purity of the final product, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a suitable method. For structural elucidation and confirmation of Prosapogenin A, Ultra-Performance Liquid Chromatography-Electrospray Ionization-Triple Quadrupole Mass Spectrometry (UPLC-ESI+-QQQ-MS) can be employed[1].

Conclusion: A Robust and Efficient Path to Bioactive Compounds

The enzymatic hydrolysis of Protogracillin presents a superior method for the production of the pharmacologically more active Prosapogenin A. The protocols outlined in this guide, based on scientifically validated and optimized conditions, provide a reliable and efficient pathway for researchers and drug development professionals. By leveraging the specificity of β-dextranase, this method ensures a clean conversion with high yields, paving the way for further investigation and potential therapeutic applications of Prosapogenin A.

References

-

Yuan, M., et al. (2022). Efficient enzymatic hydrolysis of Protogracillin for clean preparation of Prosapogenin A by response surface methodology optimization. Taylor & Francis Online. [Link]

-

Yuan, M., et al. (2022). Efficient enzymatic hydrolysis of Protogracillin for clean preparation of Prosapogenin A by response surface methodology optimization. Figshare. [Link]

-

Taylor & Francis Group. (2022). Efficient enzymatic hydrolysis of Protogracillin for clean preparation of Prosapogenin A by response surface methodology optimization. [Link]

-

Wine & Spirit Education Trust. (2025). Understanding Enzymatic Hydrolysis for Spirits Students (# 302). YouTube. [Link]

-

Frontiers Media S.A. (2022). Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in Plant Science. [Link]

-

ResearchGate. (n.d.). Chemical structures of protodioscin, protogracillin, pseudoprotodioscin, and pseudoprotogracillin. ResearchGate. [Link]

-

Taylor & Francis Group. (2022). Efficient enzymatic hydrolysis of Protogracillin for clean preparation of Prosapogenin A by response surface methodology optimization. [Link]

-

ResearchGate. (n.d.). Conversion of protogracillin (A) to Prosapogenin A (B). ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Protogracillin. PubChem. [Link]

-

Wikipedia. (n.d.). Glycoside hydrolase. Wikipedia. [Link]

-

CAZypedia. (n.d.). Glycoside hydrolases. CAZypedia. [Link]

Sources

Application Notes and Protocols for the Quantification of Protogracillin using High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD)

Introduction: The Significance of Protogracillin Quantification

Protogracillin, a furostanol bisglycoside, is a prominent steroidal saponin found in various plant species, notably within the Dioscorea genus, such as Dioscorea zingiberensis[1][2]. As a member of the saponin family, Protogracillin and its derivatives exhibit a wide range of pharmacological activities, making them key targets in drug discovery and the quality control of herbal medicine. Accurate and robust quantification of Protogracillin is paramount for ensuring the consistency, efficacy, and safety of raw materials and finished products in the pharmaceutical and nutraceutical industries.

This application note provides a comprehensive guide to a validated High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light-Scattering Detector (ELSD) for the precise quantification of Protogracillin. Due to the lack of a strong chromophore in the Protogracillin molecule, conventional UV detection is often inadequate. The ELSD offers a universal detection method for non-volatile analytes, making it an ideal choice for the analysis of saponins[3][4].

Principle of HPLC-ELSD

The HPLC-ELSD system operates on a three-step principle, making it a powerful tool for the analysis of compounds that are not amenable to UV detection[3].

-

Nebulization: The eluent from the HPLC column, containing the separated analytes, is mixed with an inert gas (typically nitrogen) and forced through a narrow nozzle to create a fine aerosol of droplets.

-

Evaporation: This aerosol is then passed through a heated drift tube where the volatile mobile phase is evaporated, leaving behind a fine mist of solid analyte particles.

-